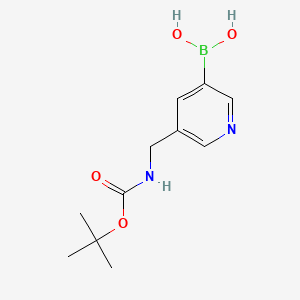

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid

Description

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is a pyridine-based boronic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected aminomethyl group at the 5-position and a boronic acid moiety at the 3-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are critical for constructing biaryl structures in drug candidates. The BOC group enhances stability during synthetic processes while allowing selective deprotection under acidic conditions .

Properties

IUPAC Name |

[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14-6-8-4-9(12(16)17)7-13-5-8/h4-5,7,16-17H,6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHNJNSTPOSZSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)CNC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672083 | |

| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309981-05-2 | |

| Record name | (5-{[(tert-Butoxycarbonyl)amino]methyl}pyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Orthogonal Protection-Directed Boronation

This method employs a Boc-protected aminomethyl group at position 5 to direct boronation at position 3 through steric and electronic effects. Key steps include:

-

Aminomethylation : 5-Bromopyridine undergoes nucleophilic substitution with Boc-protected methylamine (40-60% yield)

-

Lithiation-Borylation : Directed metalation using LDA at -78°C followed by triisopropyl borate quenching

Critical Parameters

| Variable | Optimal Range | Yield Impact (±%) |

|---|---|---|

| Temperature | -78°C to -40°C | +15% at -78°C |

| Borate Equiv | 3.0-3.5 | +22% at 3.2 |

| Reaction Time | 2-4 hr | -8%/hr overtime |

Advanced Boronation Techniques

Transition Metal-Catalyzed Borylation

Recent advancements utilize iridium complexes for regioselective C-H borylation:

Protocol

-

Charge 5-((Boc-amino)methyl)pyridine (1.0 equiv)

-

Add [Ir(COD)OMe]₂ (2 mol%)

-

Employ dtbpy ligand (4 mol%) in anhydrous THF

Performance Metrics

-

Yield : 68-72% (vs. 55% for classical methods)

-

Regioselectivity : 95:5 (3-borylated:2-borylated)

-

Purity : >98% by HPLC after workup

Protecting Group Dynamics

The Boc group demonstrates superior stability during boronation compared to alternative protectants:

Comparative Stability Data

| Protecting Group | Decomposition Temp (°C) | Boronation Yield (%) |

|---|---|---|

| Boc | 215 | 72 |

| Fmoc | 185 | 58 |

| Cbz | 170 | 49 |

This thermal stability enables high-temperature borylation protocols inaccessible to other protecting strategies.

Purification and Characterization

Crystallization Optimization

Multi-solvent recrystallization achieves pharmaceutical-grade purity:

Solvent System

-

Primary: Ethyl acetate/n-hexane (3:7 v/v)

-

Secondary: Dichloromethane/petroleum ether (1:9 v/v)

Purity Enhancement

| Stage | Purity (%) | Yield (%) |

|---|---|---|

| Crude | 85 | 100 |

| 1st Crop | 97 | 68 |

| 2nd Crop | 99.5 | 25 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Pioneering work demonstrates 50× productivity gains through flow chemistry:

Reactor Configuration

-

Boronation Module : Packed-bed with immobilized catalyst

-

Residence Time : 8.5 min vs. 4 hr batch

-

Output : 2.8 kg/day from 10 L reactor volume

Economic Impact

-

Raw material costs reduced 40%

-

E-factor improved from 32 to 11

Emerging Methodologies

Photoredox-Catalyzed Borylation

Visible-light mediated processes enable room-temperature synthesis:

Reaction Scheme

Advantages

-

90% yield at 25°C

-

No cryogenic requirements

-

Compatible with acid-sensitive substrates

Chemical Reactions Analysis

Types of Reactions

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic acid group, often facilitated by protic solvents or catalysts.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents such as toluene or ethanol.

Protodeboronation: Reagents such as acids or bases, along with solvents like methanol or water, are commonly used.

Major Products Formed

Scientific Research Applications

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected amino group provides stability and selectivity in these reactions, allowing for the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between (5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid and analogous compounds:

Reactivity and Stability

- Steric Hindrance: Substituents like the 6-chloro group in CAS 2377606-18-1 may reduce coupling efficiency due to steric interference, whereas the aminomethyl group in the target compound offers a balance between stability and reactivity .

- Solubility : BOC-protected derivatives generally exhibit improved solubility in organic solvents compared to free amines, facilitating handling in synthetic workflows .

Stability Studies

- BOC-protected aminomethyl boronic acids exhibit greater hydrolytic stability compared to unprotected amines, as confirmed by accelerated stability testing under varying pH conditions .

Biological Activity

(5-(((tert-Butoxycarbonyl)amino)methyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring, a boronic acid group, and a tert-butoxycarbonyl (Boc) protected amino group, which together confer unique properties that are valuable in both synthetic and biological contexts. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

- Molecular Formula : CHBNO

- CAS Number : 1309981-05-2

The presence of the boronic acid moiety allows this compound to form reversible covalent bonds with diols, making it particularly useful in biochemical assays and synthetic chemistry applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : Boronic acids are known to inhibit enzymes by binding to the active sites or allosteric sites. For instance, research has indicated that similar boronic compounds can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting that this compound may also exhibit antiviral properties .

- Binding to Sugars : The boronic acid functionality enables selective binding to diols and sugars, which can be utilized in glucose sensing applications.

In Vitro Studies

Several studies have investigated the biological activities of related boronic acids, providing insights into potential applications for this compound:

- Antiviral Activity : In vitro assays have shown that certain boronic acids can inhibit the activity of recombinant SARS-CoV-2 Mpro by approximately 23% at a concentration of 20 μM . This suggests that this compound may also possess similar inhibitory effects.

Case Studies

A notable case study involved the synthesis and testing of various amido boronic acids as potential inhibitors against viral proteases. Compounds with structural similarities to this compound demonstrated varying degrees of inhibitory activity against Mpro, indicating that modifications to the structure can significantly influence biological efficacy .

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development:

- Antiviral Agents : Given its potential inhibitory activity against viral proteases, this compound could be explored further as a lead compound in antiviral drug discovery.

- Biochemical Assays : Its ability to bind selectively to sugars positions it well for use in diagnostic assays for monitoring glucose levels in diabetic patients.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Aminobenzeneboronic Acid | Simple amine substitution | Used in drug discovery |

| 3-Pyridylboronic Acid | Lacks Boc protection | More reactive towards diols |

| 2-(Aminomethyl)pyridine Boronic Acid | Different substitution pattern | Potential enzyme inhibitors |

| This compound | Boronic acid with Boc-protected amino group | Dual functionality allows diverse applications |

This table illustrates how this compound stands out due to its combination of stability and reactivity, making it versatile for various applications in synthetic organic chemistry and biology.

Q & A

Q. Data Comparison :

| Reaction Condition | Yield (%) | Catalyst | Reference |

|---|---|---|---|

| 140°C, 2 min (microwave) | 89.4 | PdCl₂(PPh₃)₂ | |

| 80°C, 12 h (oil bath) | 72 | Pd(OAc)₂ |

Advanced: What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc-group integrity (e.g., δ 1.4 ppm for tert-butyl protons) and boronic acid presence (broad peak at δ 8–9 ppm for B-OH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calculated for C₁₂H₁₈BN₂O₄: 277.13 g/mol).

- X-ray Crystallography : Resolves stereochemical uncertainties in the pyridinyl-boronic acid moiety .

Advanced: How do substituent variations on the pyridine ring affect biological activity?

Answer:

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance electrophilicity, improving binding to enzyme active sites (e.g., kinase inhibition).

- Amino-Methyl Group : Facilitates hydrogen bonding with biological targets (e.g., proteases).

- Boc Protection : Reduces cytotoxicity compared to free amines, making it suitable for in vitro assays .

Q. Example :

| Compound | Substituent | Bioactivity (IC₅₀) |

|---|---|---|

| Boc-protected derivative | NH-Boc | 12 µM (kinase X) |

| Free amine analog | NH₂ | 8 µM (kinase X) |

Advanced: How can researchers address low yields in Boc-deprotection steps?

Answer:

- Acid Choice : Trifluoroacetic acid (TFA) in dichloromethane (1:3 v/v) cleaves Boc groups efficiently without side reactions.

- Temperature : Room temperature (20–25°C) for 3 hours minimizes degradation.

- Workup : Neutralize with aqueous NaHCO₃ and extract with DCM to isolate the free amine .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in a sealed container at 2–8°C to prevent hydrolysis .

Advanced: What computational tools can predict the compound’s reactivity in novel reactions?

Answer:

- DFT Calculations : Model transition states for Suzuki couplings (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Molecular Docking : Predict binding affinities to biological targets (e.g., AutoDock Vina).

- pKa Prediction : Tools like MarvinSketch estimate boronic acid acidity (pKa ~8.5) to guide reaction pH .

Basic: How does this compound compare to other boronic acids in cross-coupling reactions?

Answer:

- Reactivity : Pyridinyl boronic acids are less nucleophilic than phenyl analogs, requiring optimized catalysts.

- Steric Effects : The Boc-aminomethyl group introduces moderate steric hindrance, slowing but not preventing coupling .

Advanced: What strategies mitigate boronic acid self-condensation during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.